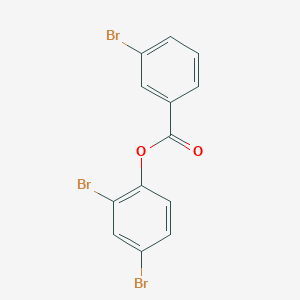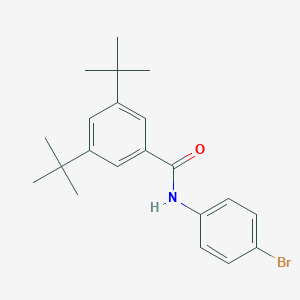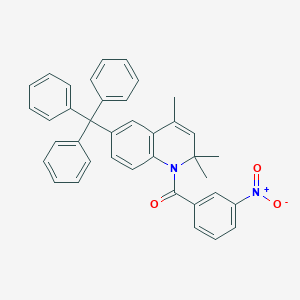![molecular formula C15H16N2O3S B375751 N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375751.png)
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a thienyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide typically involves the following steps:
Formation of the thienyl ethylidene intermediate: This can be achieved by reacting 2-thiophene carboxaldehyde with an appropriate ethylamine derivative under acidic or basic conditions.
Coupling with 4-methoxyphenyl acetamide: The intermediate is then reacted with 4-methoxyphenyl acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylidene group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may interact with the receptor to modulate its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxyphenyl)-2-({[1-(2-furyl)ethylidene]amino}oxy)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(4-methoxyphenyl)-2-({[1-(2-pyridyl)ethylidene]amino}oxy)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide is unique due to the presence of the thienyl group, which can impart different electronic and steric properties compared to other heterocycles such as furan or pyridine. This can affect its reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C15H16N2O3S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-[(Z)-1-thiophen-2-ylethylideneamino]oxyacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11(14-4-3-9-21-14)17-20-10-15(18)16-12-5-7-13(19-2)8-6-12/h3-9H,10H2,1-2H3,(H,16,18)/b17-11- |
InChI-Schlüssel |
HUXVJOMLGAZMII-BOPFTXTBSA-N |
SMILES |
CC(=NOCC(=O)NC1=CC=C(C=C1)OC)C2=CC=CS2 |
Isomerische SMILES |
C/C(=N/OCC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CS2 |
Kanonische SMILES |
CC(=NOCC(=O)NC1=CC=C(C=C1)OC)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B375668.png)
![ETHYL 2-(2-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B375669.png)
![ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B375670.png)

![1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B375674.png)
![2-benzyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B375675.png)





![3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]](/img/structure/B375685.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B375687.png)
![2-[(4-ethoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B375690.png)
